Cas no 645-72-7 (Dihydrophytol)

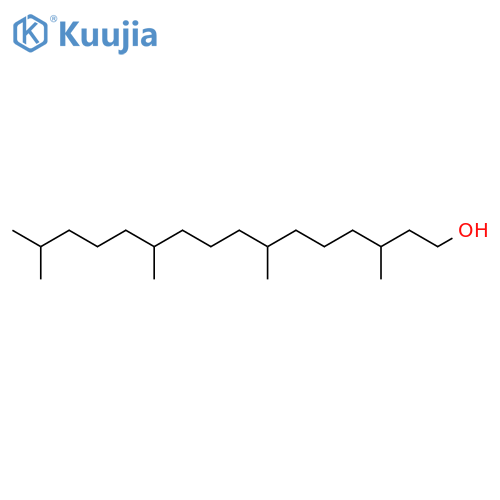

Dihydrophytol structure

商品名:Dihydrophytol

CAS番号:645-72-7

MF:C20H42O

メガワット:298.546886920929

CID:514597

Dihydrophytol 化学的及び物理的性質

名前と識別子

-

- 1-Hexadecanol,3,7,11,15-tetramethyl-

- 3,7,11,15-tetramethylhexadecan-1-ol

- 3,7,11,15-Tetramethylhexadecanol

- Dihydrophytol

-

計算された属性

- せいみつぶんしりょう: 298.32376

じっけんとくせい

- PSA: 20.23

Dihydrophytol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM393703-5g |

3,7,11,15-Tetramethylhexadecan-1-ol |

645-72-7 | 95%+ | 5g |

$157 | 2023-02-02 | |

| A2B Chem LLC | AD17888-250mg |

1-Hexadecanol,3,7,11,15-tetramethyl- |

645-72-7 | 95% | 250mg |

$61.00 | 2024-04-19 | |

| A2B Chem LLC | AD17888-5g |

1-Hexadecanol,3,7,11,15-tetramethyl- |

645-72-7 | 95% | 5g |

$369.00 | 2024-04-19 | |

| A2B Chem LLC | AD17888-100mg |

1-Hexadecanol,3,7,11,15-tetramethyl- |

645-72-7 | ≥95% | 100mg |

$31.00 | 2024-04-19 | |

| abcr | AB568300-1g |

3,7,11,15-Tetramethylhexadecan-1-ol, 95%; . |

645-72-7 | 95% | 1g |

€75.90 | 2024-08-02 | |

| Ambeed | A1355815-5g |

3,7,11,15-Tetramethylhexadecan-1-ol |

645-72-7 | 98% | 5g |

$142.0 | 2024-04-18 | |

| Aaron | AR006U4S-5g |

1-Hexadecanol,3,7,11,15-tetramethyl- |

645-72-7 | 95% | 5g |

$137.00 | 2025-02-11 | |

| TRC | D450458-50mg |

Dihydrophytol |

645-72-7 | 50mg |

$ 98.00 | 2023-09-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1750-5G |

3,7,11,15-Tetramethylhexadecan-1-ol |

645-72-7 | >95.0%(GC) | 5g |

¥895.00 | 2024-04-16 | |

| TRC | D450458-100mg |

Dihydrophytol |

645-72-7 | 100mg |

$167.00 | 2023-05-18 |

Dihydrophytol 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

645-72-7 (Dihydrophytol) 関連製品

- 4442-79-9(2-cyclohexylethan-1-ol)

- 2425-77-6(2-Hexyl-1-decanol)

- 5333-42-6(2-Octyldodecane-1-ol)

- 104-76-7(2-Ethyl-1-hexanol)

- 4457-71-0(3-Methyl-1,5-pentanediol)

- 3452-97-9(3,5,5-Trimethyl-1-hexanol)

- 626-89-1(4-Methyl-1-pentanol)

- 25339-17-7(isodecyl alcohol)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量